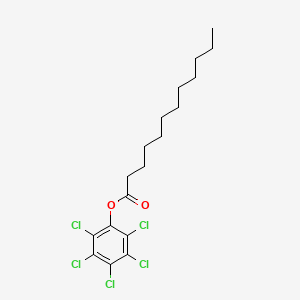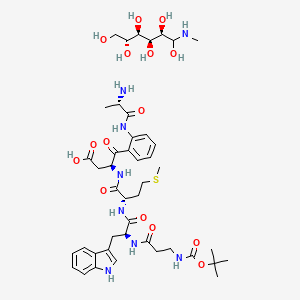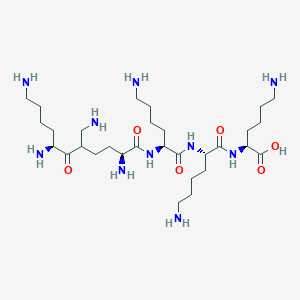
NNC 55-0396 dihydrochloride
Descripción general
Descripción
NNC 55-0396 dihydrochloride is a highly selective T-type calcium channel blocker . It has an IC50 value of 6.8 μM for Cav3.1 T-type channels . It can be used for the research of neurological disease research .
Molecular Structure Analysis
The molecular structure of NNC 55-0396 dihydrochloride is (1S,2S)-2- (2- (N- [ (3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride hydrate .Chemical Reactions Analysis
NNC 55-0396 dihydrochloride is a highly selective T-type calcium channel blocker. It displays IC50 values of 6.8 and > 100 μM for inhibition of Cav3.1 T-type channels and HVA currents respectively in INS-1 cells .Aplicaciones Científicas De Investigación
T-type CaV Channel Blocker
NNC 55-0396 dihydrochloride is a highly pure, synthetic, and biologically active compound . It is a highly selective T-type calcium channel blocker . It displays IC 50 values of 6.8 and > 100 μ M for inhibition of Ca v 3.2 T-type channels and HVA currents respectively in INS-1 cells .
Inhibition of Tumor-Induced Angiogenesis
Research has shown that NNC 55-0396 can inhibit tumor-induced angiogenesis . This is a process where new blood vessels form from pre-existing vessels, which is a critical step in the growth of cancerous tumors .
Suppression of HIF-1α Stability
NNC 55-0396 has been found to suppress HIF-1α stability . HIF-1α (Hypoxia-inducible factor 1-alpha) is a transcription factor that responds to changes in available oxygen in the cellular environment, particularly to decreases in oxygen, or hypoxia .
Suppression of Glioblastoma Tumor Growth
In a xenograft model, NNC 55-0396 significantly suppressed glioblastoma tumor growth . Glioblastoma is an aggressive type of cancer that can occur in the brain or spinal cord .
Research Tool in Neuroscience
Due to its ability to block T-type CaV channels, NNC 55-0396 is often used as a research tool in neuroscience . It can help researchers understand the role of these channels in various neurological processes .
Potential Therapeutic Applications
Given its effects on tumor growth and angiogenesis, NNC 55-0396 may have potential therapeutic applications in the treatment of certain types of cancer . However, more research is needed to fully understand its potential in this area .
Mecanismo De Acción
Target of Action
NNC 55-0396 dihydrochloride, also known as NNC 55-0396, is a highly selective T-type calcium channel blocker . Its primary target is the Cav3.1 T-type calcium channel . Calcium channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
NNC 55-0396 interacts with its target, the Cav3.1 T-type calcium channel, by blocking it . This blocking action inhibits the flow of calcium ions through the channel, thereby affecting the calcium-dependent processes in the cell . The IC50 value for the inhibition of Cav3.1 T-type channels is 6.8 μM .
Biochemical Pathways
The blocking of T-type calcium channels by NNC 55-0396 affects various biochemical pathways. One significant pathway is the calcium signaling pathway , which is crucial for various cellular functions. By blocking the T-type calcium channels, NNC 55-0396 disrupts the normal flow of calcium ions, thereby affecting the calcium-dependent processes in the cell .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso, which could potentially influence its bioavailability .
Result of Action
The blocking of T-type calcium channels by NNC 55-0396 has several molecular and cellular effects. It has been reported to suppress tremor in GABAA receptor α1 subunit null mice . Additionally, it has been found to block cell proliferation and stimulate cell apoptosis in leukemia cell lines .
Safety and Hazards
Propiedades
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCQNBXHUMKLFW-HNQRYHMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017615 | |
| Record name | Nnc 55-0396 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NNC 55-0396 dihydrochloride | |
CAS RN |
357400-13-6 | |
| Record name | NNC-55-0396 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357400136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nnc 55-0396 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-55-0396 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7CE46ERM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)











